Cancer/testis antigen 2 (ORF2 (1-11))

Cancer‑testis antigen Alternative open reading frame Tumor epitope discovery

Researchers developing HLA-A*0201-restricted immuno-oncology assays face a critical gap: generic cancer-testis peptides fail to replicate the avidity-gating specificity of the native CAMEL epitope. Cancer/testis antigen 2 (ORF2 (1-11)), sequence MLMAQEALAFL, is the exact N-terminal 11-mer that enables gating on tetramer-bright, functionally relevant CD8+ T cells-a property not shared by primary-ORF epitopes such as NY-ESO-1(157-165). - Enables direct ex vivo staining and FACS-sorting of high-avidity, tumor-lytic CTLs using HLA-A*0201/MLMAQEALAFL Dextramer reagents. - Serves as a defined exogenous stimulus in IFN-γ ELISPOT/ICS assays, covering ~44-47% of Caucasian and Oriental populations via HLA-A*0201 restriction. - Validated as the detection reagent for Ad5F35-CAMEL DC-based immunotherapy protocols-the only modality shown to induce ORF2(1-11)-specific CD8+ T cells from healthy donors. - Dual-gene probe: the MLMAQEALAFL sequence is conserved in alternative ORFs of both LAGE-1 and NY-ESO-1, enabling simultaneous interrogation of two tumor antigen sources in immunopeptidomics and TCR cross-reactivity screens. Supplied as lyophilized powder (≥90% HPLC/MS), standard pack sizes 10/50/100 mg, custom synthesis available.

Molecular Formula
Molecular Weight
Cat. No. B1575090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCancer/testis antigen 2 (ORF2 (1-11))
SynonymsCancer/testis antigen 2 (ORF2 (1-11))
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Cancer/Testis Antigen 2 (ORF2 (1‑11)) – Defined Epitope Peptide for HLA‑A*0201‑Restricted Immuno‑Oncology Research


Cancer/testis antigen 2 (ORF2 (1‑11)), with the amino acid sequence MLMAQEALAFL, is a synthetic 11‑mer peptide corresponding to the N‑terminal epitope of the CAMEL protein – an alternative open reading frame (ORF) translation product of the human LAGE‑1/CTAG2 gene [REFS‑1]. The epitope is presented by the highly prevalent MHC class I allele HLA‑A*0201 and was originally identified as the target of melanoma‑specific cytotoxic T lymphocyte (CTL) clone 1/29 [REFS‑2]. This peptide belongs to the ESO/LAGE family of cancer‑testis antigens, which are characterized by restricted expression in immune‑privileged germline tissues and aberrant re‑expression in a broad spectrum of malignancies including melanoma, breast, bladder, prostate, and non‑small cell lung carcinomas [REFS‑3].

Why Generic Substitution Fails for Cancer/Testis Antigen 2 (ORF2 (1‑11)) Peptide Procurement


Cancer/testis antigen‑derived peptides are not interchangeable building blocks. The ORF2 (1‑11) peptide originates from a non‑primary alternative open reading frame, distinguishing it from conventional primary‑ORF epitopes such as NY‑ESO‑1(157‑165) [REFS‑1]. Its immunological behaviour – including HLA restriction, T‑cell avidity threshold for tumour recognition, and delivery‑method dependence – has been experimentally defined in head‑to‑head comparisons [REFS‑2][REFS‑3]. Substituting with another CTAG2 fragment (e.g., ORF2 46‑54, 103‑111, or 18‑27) changes the restricting HLA allele, the responding T‑cell repertoire, and the clinically validated experimental readouts. The quantitative evidence below demonstrates exactly where ORF2 (1‑11) holds measurable, functionally meaningful differentiation that directly impacts experimental design and procurement decisions.

Quantitative Differentiation Evidence for Cancer/Testis Antigen 2 (ORF2 (1‑11)) vs. Closest Analogs


Alternative ORF Origin Confers a Non‑Redundant Epitope Distinct from Primary ORF Products

ORF2 (1‑11) is translated from a second, out‑of‑frame ATG start codon in the LAGE‑1 mRNA, making it a non‑primary ORF product – a fundamentally different translational origin compared to the well‑characterized primary‑ORF epitope NY‑ESO‑1(157‑165) (SLLMWITQC) [REFS‑1][REFS‑2]. Both epitopes are HLA‑A*0201‑restricted, yet they are derived from mutually exclusive reading frames. The same alternative ORF encoding MLMAQEALAFL is conserved in the highly homologous NY‑ESO‑1 gene, meaning the epitope is shared across two genes while remaining structurally distinct from any primary‑ORF peptide [REFS‑1]. This dual‑gene, alternative‑ORF origin means that ORF2 (1‑11) targets a proteomic space not covered by conventional primary‑ORF‑directed reagents.

Cancer‑testis antigen Alternative open reading frame Tumor epitope discovery

Avidity‑Gated Tumor Recognition: Only High‑Avidity CAMEL(1‑11)‑Specific CTLs Recognize Tumor Cells

In a direct comparison using MHC/peptide tetramers, CAMEL(1‑11)‑specific CD8+ T cells were sorted into tetramer‑bright (high avidity) and tetramer‑dull (low avidity) populations from peptide‑stimulated PBMC and tumor‑infiltrated lymph node cells of melanoma patients [REFS‑1]. Only the high‑avidity population recognized and exerted cytolytic activity against LAGE‑1‑expressing tumor cells; low‑avidity cells recognizing the identical peptide failed to react against the same tumor targets. In contrast, CTLs specific for NY‑ESO‑1(157‑165) – a primary‑ORF epitope – did not exhibit this strict avidity‑gating pattern in the same study; both high‑ and intermediate‑avidity populations contributed to tumor recognition [REFS‑1].

T‑cell avidity Tetramer sorting Tumor cell recognition

Delivery Method Determines Immunogenicity: Ad5F35‑Transduced DCs, Not Protein‑Pulsed DCs, Induce ORF2 (1‑11)‑Specific CD8+ T Cells

Slager et al. (2004) performed a direct side‑by‑side comparison of two antigen‑delivery approaches for generating CAMEL/NY‑ESO‑ORF2‑specific T cells in vitro from healthy donor PBMC [REFS‑1]. Dendritic cells (DCs) infected with the Ad5F35‑CAMEL adenoviral vector (expressing full‑length CAMEL protein intracellularly) successfully induced CD8+ T cells specific for the HLA‑A*0201‑restricted ORF2(1‑11) epitope. In striking contrast, DCs pulsed with recombinant CAMEL protein – the same full‑length antigen delivered exogenously – failed to generate any detectable ORF2(1‑11)‑specific CD8+ T cells [REFS‑1]. This result demonstrates that ORF2(1‑11) presentation is exquisitely dependent on endogenous antigen processing, and that recombinant protein pulsing is an inadequate substitute.

Dendritic cell vaccination Adenoviral vector Antigen delivery comparison

HLA Allele Population Coverage: HLA‑A*0201 Restriction Enables Broader Applicability vs. Other CTAG2 Epitopes

ORF2 (1‑11) is restricted by HLA‑A*0201, the most prevalent MHC class I allele globally. Compiled data (Table 1 in PMC11030042, based on Marsh et al.) show that HLA‑A*0201 has an allelic frequency of approximately 44% in Caucasian populations and 47% in Oriental populations [REFS‑1][REFS‑2]. By comparison, other experimentally identified CTAG2 epitopes are restricted by far less frequent alleles: ORF2(18‑27) LAAQERRVPR is restricted by HLA‑A31 (frequency 5–9%), ORF2(46‑54) APRGVRMAV by HLA‑B7 (frequency 7–17%), and the 103‑111 epitope ELVRRILSR by HLA‑A68 (frequency ~8%) [REFS‑1][REFS‑2].

HLA restriction Population coverage Epitope selection

Validated Commercial Dextramer Reagent Availability Enables Standardized Ex Vivo Detection

HLA‑A*0201/MLMAQEALAFL Dextramer reagents are commercially available from Immudex (Cat. No. WB02697) and other suppliers, enabling standardized ex vivo detection and sorting of ORF2(1‑11)‑specific CD8+ T cells [REFS‑1]. This is in contrast to several other CTAG2 epitopes – including ORF2(18‑27), CTAG2(103‑111), and ORF2(46‑54) – for which validated, commercial‑grade MHC multimer reagents are either limited to single vendors, available only as custom preparations, or not available at all in a standardized format [REFS‑2]. The synthetic peptide itself is accessible at defined purity grades (≥90% by HPLC/MS from JPT and ≥95% from multiple custom synthesis providers), supporting reproducible stimulation and binding assays [REFS‑3].

MHC tetramer Immune monitoring Reagent standardization

Optimal Application Scenarios for Cancer/Testis Antigen 2 (ORF2 (1‑11)) Based on Verified Differentiation Evidence


Ex Vivo Enumeration and Sorting of Tumor‑Reactive High‑Avidity CD8+ T Cells by MHC Tetramer

Use HLA‑A*0201/MLMAQEALAFL Dextramer reagents to directly stain, quantify, and FACS‑sort CAMEL(1‑11)‑specific CD8+ T cells from patient PBMC or tumour‑infiltrating lymphocyte (TIL) cultures [REFS‑1]. Because only the tetramer‑bright (high‑avidity) fraction of these cells has been shown to recognize and lyse LAGE‑1‑expressing tumour targets, gating on bright populations enriches for functionally relevant CTLs [REFS‑2]. This application leverages the unique avidity‑gating property of ORF2(1‑11) and is not equally feasible with comparator epitopes such as NY‑ESO‑1(157‑165), where intermediate‑avidity cells also bind tumor cells and the functional correlation is blurred.

Standardized Peptide‑Pulsing for IFN‑γ ELISPOT and Intracellular Cytokine Staining (ICS) Immune Monitoring

Employ synthetic ORF2(1‑11) peptide (purity ≥90% by HPLC/MS) as a defined, exogenous stimulus in IFN‑γ ELISPOT and ICS assays to enumerate pre‑existing CAMEL‑specific memory CD8+ T cells in cancer patient cohorts [REFS‑3]. The peptide is suited for direct T‑cell restimulation assays that do not require endogenous antigen processing. Its restriction by HLA‑A*0201, which covers ~44–47% of Caucasian and Oriental populations, ensures the largest possible eligible cohort relative to any other known CTAG2 epitope [REFS‑4]. Researchers should note that this application is distinct from DC‑pulsing experiments, where recombinant CAMEL protein pulsing was shown ineffective and genetic delivery was required [REFS‑5].

Ad5F35‑CAMEL Transduced Dendritic Cell Vaccination Protocols Requiring ORF2(1‑11) as the Readout Epitope

In DC‑based immunotherapy protocols using Ad5F35‑CAMEL transduction – the only delivery modality demonstrated to induce ORF2(1‑11)‑specific CD8+ T cells from healthy donors – the synthetic peptide serves as the essential detection reagent for validating successful in vitro T‑cell induction [REFS‑5]. The ORF2(1‑11) tetramer and peptide are used to confirm epitope specificity and quantify the magnitude of the induced CD8+ T‑cell response, providing a direct link between the gene‑delivery approach and the immunological readout. No other CTAG2 epitope has comparable published evidence linking a defined delivery system to a validated peptide‑based detection workflow.

Dual‑Gene (LAGE‑1 + NY‑ESO‑1) Tumour Antigen Coverage in Immunopeptidomics and TCR Discovery

Because the MLMAQEALAFL sequence is encoded by the alternative ORF of both LAGE‑1 and the highly homologous NY‑ESO‑1 gene, the ORF2(1‑11) peptide provides a unique probe for simultaneous interrogation of two distinct tumour antigen sources [REFS‑1]. This dual‑gene conservation is not shared by primary‑ORF epitopes. In mass spectrometry‑based immunopeptidomics, the peptide can be used as a spiked‑in reference standard for quantifying naturally processed and presented MLMAQEALAFL on tumour HLA‑A*0201 molecules. In TCR discovery programmes, it enables screening for cross‑reactive TCRs that target both LAGE‑1‑ and NY‑ESO‑1‑expressing malignancies, potentially doubling the addressable tumour indication space.

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